cl-387785 cl-387785 N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}but-2-ynamide is a member of the class of quinazolines that is 4,6-diaminoquinazoine in which the one of the hydrogens attached to the amino group at position 4 has been replaced by a m-bromophenyl group while one of the hydrogens attached to the amino group at position 6 has been replaced by a but-2-ynoyl group. It has a role as an epidermal growth factor receptor antagonist, an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of quinazolines, a ynamide, a member of bromobenzenes and a secondary carboxamide.
Brand Name: Vulcanchem
CAS No.: 253310-44-0
VCID: VC13563442
InChI: InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)
SMILES: CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Molecular Formula: C18H13BrN4O
Molecular Weight: 381.2 g/mol

cl-387785

CAS No.: 253310-44-0

Cat. No.: VC13563442

Molecular Formula: C18H13BrN4O

Molecular Weight: 381.2 g/mol

* For research use only. Not for human or veterinary use.

cl-387785 - 253310-44-0

Specification

CAS No. 253310-44-0
Molecular Formula C18H13BrN4O
Molecular Weight 381.2 g/mol
IUPAC Name N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide
Standard InChI InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)
Standard InChI Key BTYYWOYVBXILOJ-UHFFFAOYSA-N
SMILES CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Canonical SMILES CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br

Introduction

CL-387785, also known as EKI-785, is an irreversible and selective inhibitor of the epidermal growth factor receptor (EGFR) kinase. It has been extensively studied for its potential therapeutic effects in cancer, particularly in non-small cell lung cancer (NSCLC), and has shown promise in overcoming resistance to other EGFR inhibitors.

Key Characteristics:

  • Molecular Formula: C18H13BrN4O

  • Molecular Weight: 381.23 g/mol

  • CAS No.: 194423-06-8

  • Solubility: Soluble in DMSO (76 mg/mL at 25°C), insoluble in water and ethanol .

Mechanism of Action

CL-387785 works by irreversibly inhibiting EGFR autophosphorylation, which is crucial for the activation of downstream signaling pathways involved in cell proliferation and survival. This mechanism allows it to effectively target cells overexpressing EGFR or its mutants, such as the T790M mutation, which confers resistance to reversible EGFR inhibitors like gefitinib and erlotinib .

Inhibition Data:

TargetIC50
EGFR Autophosphorylation5 nM
EGFR Kinase Activity250-490 pM

Cancer Treatment

CL-387785 has been studied for its efficacy in treating various cancers, including NSCLC. It has shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells, particularly those with EGFR mutations .

Effects on NSCLC:

  • Proliferation Inhibition: CL-387785 inhibits H1975 cell proliferation in a concentration- and time-dependent manner .

  • Apoptosis Induction: Promotes apoptosis in H1975 cells .

  • Invasion and Metastasis: Reduces cell migration and invasion capabilities .

Overcoming Resistance

One of the significant advantages of CL-387785 is its ability to overcome resistance caused by the T790M mutation in EGFR. This mutation is a common cause of resistance to first-generation EGFR inhibitors .

Radiation Sensitization

CL-387785 also enhances the sensitivity of cancer cells to radiation therapy. Studies have shown that it increases the radiation sensitization ratio (SER) in NSCLC cells, making it a potential adjunct to radiotherapy .

Radiation Sensitization Data:

Concentration (nM)SER
101.17
251.39
502.88
1003.64

Potential Applications Beyond Cancer

Recent studies suggest that EGFR inhibitors like CL-387785 may have potential applications in treating Alzheimer's disease (AD). EGFR has been implicated in AD pathology, and inhibiting it may help reduce amyloid-beta levels and improve cognitive function .

Alzheimer's Disease

  • Amyloid-Beta Reduction: CL-387785 reduces C99-CTF and AICD levels in cellular models .

  • Cognitive Improvement: Rescues spatial learning and memory in APP/PS1 Tg mice .

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